molecular formula C6H3BrF2O B1276729 4-Bromo-2,5-difluorophenol CAS No. 486424-36-6

4-Bromo-2,5-difluorophenol

Cat. No.: B1276729
CAS No.: 486424-36-6
M. Wt: 208.99 g/mol
InChI Key: BYZMZJIWCQTYSR-UHFFFAOYSA-N
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Description

4-Bromo-2,5-difluorophenol: is an organic compound with the molecular formula C6H3BrF2O . It is a derivative of phenol, where the hydrogen atoms at positions 4, 2, and 5 on the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound is known for its use as a raw material in organic synthesis, particularly in the production of liquid crystals with multiple lateral fluoro substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Bromo-2,5-difluorophenol typically involves the bromination of 2,5-difluorophenol. The reaction is carried out by adding bromine to a solution of 2,5-difluorophenol in a suitable solvent, such as ethyl acetate, at a controlled temperature. The reaction mixture is then quenched with sodium thiosulfate to neutralize any excess bromine and extracted to isolate the product .

Industrial Production Methods:

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions:

4-Bromo-2,5-difluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of 4-Bromo-2,5-difluorophenol as a scaffold for developing anticancer agents. Its structural features allow for modifications that enhance biological activity. For instance, derivatives of phenolic compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including lung and colon cancers. The compound's ability to induce cell cycle arrest and apoptosis in cancer cells has been documented, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Research indicates that phenolic compounds can disrupt bacterial cell membranes and inhibit growth. This compound's structural characteristics may enhance its interaction with microbial targets, making it a candidate for developing new antibacterial agents .

Material Science Applications

Nanoparticle Synthesis
this compound is utilized in the synthesis of polyphenol-containing nanoparticles. These nanoparticles have shown promise in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents. The interactions between the compound and metal ions facilitate the formation of stable nanoparticles that can be used in biomedical applications such as targeted therapy and bioimaging .

Toxicological Profile

While exploring its applications, it is essential to consider the toxicological profile of this compound. It has been classified under several categories concerning its safety:

Classification Details
Skin Corrosion/IrritationCategory 2 (H315)
Serious Eye Damage/Eye IrritationCategory 2 (H319)
Specific Target Organ ToxicityCategory 3 (H335)

These classifications underscore the necessity for careful handling and usage in laboratory settings .

Case Studies

  • Study on Anticancer Activity
    A study investigated the effects of various phenolic compounds on cancer cell lines. The findings indicated that derivatives of this compound exhibited potent cytotoxicity against HT29 cells while sparing healthy cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .
  • Nanoparticle Development
    Research focused on synthesizing polyphenol-based nanoparticles using this compound demonstrated their effectiveness in drug delivery systems. The nanoparticles showed enhanced stability and controlled release of therapeutic agents, making them suitable for cancer therapy and other medical applications .
  • Antimicrobial Efficacy Study
    Another study evaluated the antimicrobial properties of various phenolic compounds, including this compound. The results indicated significant antibacterial activity against certain strains of bacteria, suggesting its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-difluorophenol involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biochemical effects .

Comparison with Similar Compounds

  • 4-Bromo-2,6-difluorophenol
  • 4-Bromo-2,3-difluorophenol
  • 4-Bromo-3,5-difluorophenol
  • 2-Bromo-4,6-difluorophenol

Comparison:

4-Bromo-2,5-difluorophenol is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical and physical properties, making it particularly useful in the synthesis of liquid crystals and other advanced materials. Compared to its analogs, it offers a different reactivity profile and interaction with other chemical entities .

Biological Activity

4-Bromo-2,5-difluorophenol (C6H3BrF2O) is an organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a phenolic structure with two fluorine atoms and one bromine atom attached to the aromatic ring. Its molecular weight is approximately 197.02 g/mol. The presence of halogen substituents significantly influences its reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially altering biochemical processes in cells.
  • Receptor Binding : The compound may bind to cellular receptors, affecting signal transduction pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated that it could inhibit the growth of certain bacteria and fungi, suggesting its potential use as an antimicrobial agent in pharmaceuticals or agricultural applications.

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. The compound's ability to disrupt cellular functions and trigger apoptosis has been observed, making it a candidate for further investigation in cancer therapy .

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological profile. The compound has been classified as causing skin irritation and serious eye irritation upon exposure. Safety measures should be taken when handling this compound in laboratory settings .

Case Studies

  • Antimicrobial Activity Study : In a controlled experiment, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.
  • Cytotoxicity Assay : A study involving human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. At concentrations of 100 µM, cell viability dropped to 40%, indicating strong cytotoxic effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameMolecular FormulaAntimicrobial ActivityCytotoxicity
This compoundC6H3BrF2OModerateHigh
3-Bromo-2,5-difluorophenolC6H3BrF2OLowModerate
4-Chloro-2,5-difluorophenolC6H3ClF2OModerateLow

This table illustrates that while this compound shows promising biological activity compared to its analogs, its cytotoxic effects are notably higher.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-bromo-2,5-difluorophenol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution, leveraging bromination of 2,5-difluorophenol using reagents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} or bromine in controlled acidic conditions. Regioselectivity is critical; the bromine typically substitutes at the para position relative to hydroxyl groups due to directing effects. For example, describes a similar synthesis for 4-bromo-2,5-dichlorophenol using diisopropyl azodicarboxylate, suggesting analogous bromination protocols. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or acetic acid) significantly impact yield and minimize side products like di-brominated isomers . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures >95% purity, as noted for related bromophenols in and .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : High-resolution 1H NMR^1\text{H NMR} and 19F NMR^{19}\text{F NMR} are essential for confirming substitution patterns and distinguishing isomers. For instance, 19F^{19}\text{F} chemical shifts differentiate ortho/para fluorine environments. HPLC () with C18 columns and UV detection (λ = 254 nm) achieves >95% purity validation, with mobile phases like acetonitrile/water (70:30 v/v). Discrepancies in mass spectral data (e.g., ) require cross-validation using GC-MS or LC-QTOF to resolve fragmentation ambiguities. Contradictory melting points (e.g., 42–44°C in for similar compounds) necessitate differential scanning calorimetry (DSC) for precise thermal analysis.

Q. What are the primary applications of this compound in organic synthesis and materials science?

  • Methodological Answer : The compound serves as a precursor for Suzuki-Miyaura cross-coupling reactions , where its boronic acid derivatives ( ) enable aryl-aryl bond formation. It is also used in synthesizing liquid crystals ( ) and OLED intermediates via fluorinated aromatic scaffolds. In pharmaceutical research, bromophenols act as enzyme inhibitors (), with the bromine and fluorine substituents enhancing binding affinity to hydrophobic protein pockets.

Advanced Research Questions

Q. How can regioselectivity challenges in the bromination of difluorophenols be mitigated to avoid isomer formation?

  • Methodological Answer : Competitive bromination at undesired positions (e.g., meta to fluorine) is addressed by Lewis acid catalysts (e.g., FeBr3\text{FeBr}_3) that stabilize transition states. Computational modeling (DFT) predicts electrophilic attack sites, guiding solvent selection (e.g., CF3COOH\text{CF}_3\text{COOH}) to polarize the aromatic ring. highlights isomer separation challenges (e.g., 2-bromo-5-fluorophenol vs. 4-bromo-2-fluorophenol), necessitating preparative HPLC () or fractional crystallization for isolation.

Q. What are the stability profiles of this compound under acidic, basic, and oxidative conditions, and how does this impact storage protocols?

  • Methodological Answer : The compound is sensitive to base-induced dehydrohalogenation , requiring storage at 0–6°C ( ) in inert atmospheres. Under acidic conditions, bromine displacement by hydroxyl groups may occur, as seen in for 4-bromo-2,5-dimethylphenol. Oxidative degradation is minimized using antioxidants (e.g., BHT) in dark glass vials. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring () validate shelf-life.

Q. How can mechanistic studies elucidate the role of this compound in catalytic cross-coupling reactions?

  • Methodological Answer : Kinetic isotope effect (KIE) studies and 13C^{13}\text{C}-labeling track bond-forming steps in palladium-catalyzed couplings. ’s boronic acid derivatives are key intermediates; in situ 31P NMR^{31}\text{P NMR} monitors Pd-ligand coordination. Contradictions in turnover numbers (TONs) between batch and flow reactors (e.g., ) are resolved by studying catalyst poisoning via XPS or TEM.

Q. How do researchers reconcile contradictory spectral or biodegradation data for halogenated phenols in environmental studies?

  • Methodological Answer : Discrepancies in biodegradation rates (e.g., ’s 80–97% recovery in wastewater) require isotopic tracer studies (18O^{18}\text{O}-HPLC) to distinguish abiotic vs. microbial degradation. For spectral contradictions (e.g., ’s mass fragmentation patterns), collaborative inter-laboratory validation using standardized protocols (e.g., EPA SW-846) is critical.

Q. What strategies are employed to assess the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer : Surface plasmon resonance (SPR) quantifies binding kinetics to target enzymes (e.g., kinases in ), while fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) enable real-time activity monitoring. Conflicting IC50_{50} values across studies may arise from solvent effects (DMSO vs. aqueous buffers), necessitating QSAR modeling to correlate substituent electronegativity with inhibitory potency.

Properties

IUPAC Name

4-bromo-2,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZMZJIWCQTYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426942
Record name 4-Bromo-2,5-difluorophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486424-36-6
Record name 4-Bromo-2,5-difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486424-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,5-difluorophenol
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URL https://comptox.epa.gov/dashboard/DTXSID40426942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,5-difluorophenol
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Synthesis routes and methods I

Procedure details

To 2,5-difluorophenol (594, 5.50 g, 0.0423 mol) in chloroform (110.0 mL), bromine (2.18 mL, 0.0423 mol) was added slowly. After 3 hours, the reaction was poured into a solution of sodium thiosulfate and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, concentrated and purified with silica gel column chromatography eluting with 20% ethyl acetate in hexane to give a colorless oil (595, 6.20 g, 70.2%).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.18 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 250 mL RB flask fitted with magnetic stirrer was charged with 100 mL of CHCl3. To the stirred solvent were added 2,5-difluorophenol (5.0 g, 38.4 mmol), bromine (6.14 g, 38.4 mmol), at 0° C. and stirred at room temperature for 3 h. The reaction mixture was quenched with sodium thio sulphate solution (20 mL) and extracted with ethyl acetate (15 mL×2). The organic layer was washed with water (50 mL), followed by brine solution (20 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure to obtain product (6.5 g, yield: 81.05%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.14 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
81.05%

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Bromo-2,5-difluorophenol
4-Bromo-2,5-difluorophenol
4-Bromo-2,5-difluorophenol
4-Bromo-2,5-difluorophenol

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